

Spectroscopic data for (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

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Compound of Interest

Compound Name:	(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Cat. No.:	B1519935

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An In-depth Technical Guide to the Spectroscopic Characterization of **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid**

Executive Summary

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS No: 913835-83-3) is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating an arylboronic acid moiety and a pyrrolidine sulfonamide group, makes it a valuable component for Suzuki-Miyaura cross-coupling reactions and for introducing specific pharmacophoric elements. This guide provides a comprehensive technical overview of the essential spectroscopic methods required for the unambiguous identification and characterization of this compound. By synthesizing established principles for the analysis of arylboronic acids and sulfonamides, this document serves as a senior-level application guide, detailing not only the expected spectral data but also the causality behind the selection of specific analytical techniques and experimental parameters. All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility for professionals in the field.

Introduction: A Molecule of Synthetic and Pharmaceutical Importance

Chemical Identity and Physicochemical Properties

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a solid organic compound whose structure presents two key functional groups: an ortho-substituted phenylboronic acid and a pyrrolidine sulfonamide. This unique arrangement makes it a versatile reagent in organic synthesis.

Property	Value	Source
CAS Number	913835-83-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₄ BNO ₄ S	[1]
Molecular Weight	255.1 g/mol	[1]
Physical Form	Solid	
Melting Point	124-126 °C	[2] [4]

Rationale for Use in Drug Discovery

The title compound is an exemplar of a molecular scaffold used in the construction of complex, biologically active molecules. Arylboronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis for creating carbon-carbon bonds.^[5] The pyrrolidine-sulfonamide portion is a common feature in many kinase inhibitors and other therapeutic agents, often used to modulate solubility and engage in specific hydrogen bonding interactions with protein targets.^{[6][7]} The synthesis of related sulfonamide-phenylboronic acids has been established for applications in boronate affinity chromatography, highlighting the utility of this substitution pattern for specific molecular recognition.^[8] A thorough spectroscopic characterization is therefore the first critical step in ensuring the quality and identity of this key building block before its incorporation into drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of the title compound. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential for complete characterization.

Expertise in Practice: Experimental Considerations

The choice of solvent and instrumentation is critical for acquiring high-quality NMR data for boronic acids.

- **Solvent Selection:** Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds prevents the rapid exchange of the acidic B(OH)₂ protons, allowing for their observation in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ or D₂O can lead to signal broadening or complete disappearance of these labile protons.
- **Instrumental Caveat:** Boronic acids can interact with the borosilicate glass of standard NMR tubes, potentially leading to a broad background signal in the ¹¹B spectrum. For high-sensitivity or quantitative ¹¹B NMR, the use of quartz NMR tubes is strongly recommended to eliminate this interference.[9]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton spectrum provides a detailed fingerprint of the molecule's hydrogen framework.

- **Boronic Acid Protons (δ 8.0-8.5 ppm):** A broad singlet corresponding to the two hydroxyl protons of the B(OH)₂ group is expected. Its broadness is due to quadrupolar coupling with the boron nucleus and chemical exchange.
- **Aromatic Protons (δ 7.5-8.0 ppm):** The four protons on the benzene ring will appear as a complex multiplet pattern characteristic of an ortho-disubstituted system.
- **Pyrrolidine Protons (δ 3.2-3.4 ppm and δ 1.7-1.9 ppm):** The pyrrolidine ring protons will appear as two distinct multiplets. The four protons adjacent to the nitrogen atom (α-protons) are deshielded by the sulfonyl group and will appear downfield (approx. 3.2-3.4 ppm). The four β-protons will appear further upfield (approx. 1.7-1.9 ppm).[10]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The carbon spectrum confirms the carbon skeleton and the presence of quaternary carbons.

- **Aromatic Carbons (δ 125-145 ppm):** Six signals are expected in the aromatic region. The carbon atom directly bonded to the boron (C-B) is often difficult to observe due to quadrupolar broadening.[11]

- Pyrrolidine Carbons (δ 47-49 ppm and δ 24-26 ppm): Two signals are anticipated for the pyrrolidine ring carbons, corresponding to the α - and β -positions.[10]

^{11}B NMR Spectroscopy: The Boron-Specific Probe

^{11}B NMR is indispensable for confirming the state of the boron center.[12]

- Expected Chemical Shift (δ 28-33 ppm): For a neutral, tricoordinate arylboronic acid, a single, characteristically broad signal is expected in this region relative to the standard reference, $\text{BF}_3\cdot\text{OEt}_2$.[9] The significant line width is a direct consequence of the quadrupolar nature of the ^{11}B nucleus ($I = 3/2$).[9] The presence of this signal is unequivocal proof of the boronic acid functionality.

Protocol: NMR Sample Preparation and Acquisition

- Accurately weigh 5-10 mg of **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid**.
- Dissolve the sample in approximately 0.7 mL of DMSO-d_6 in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube (preferably quartz for ^{11}B analysis).
- Acquire ^1H , ^{13}C , and ^{11}B spectra on a 400 MHz or higher field NMR spectrometer.
- For ^{13}C , ensure a sufficient number of scans (e.g., 1024 or more) and relaxation delay to observe all carbon signals, including quaternary ones.

Table 1: Summary of Predicted NMR Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	8.0 - 8.5	br s	$\text{B}(\text{OH})_2$
^1H	7.5 - 8.0	m	Ar-H
^1H	3.2 - 3.4	m	$\text{N}-\text{CH}_2$ (α -protons)
^1H	1.7 - 1.9	m	$\text{C}-\text{CH}_2-\text{C}$ (β -protons)
^{13}C	125 - 145	-	C-Ar
^{13}C	47 - 49	-	$\text{N}-\text{CH}_2$ (α -carbons)
^{13}C	24 - 26	-	$\text{C}-\text{CH}_2-\text{C}$ (β -carbons)
^{11}B	28 - 33	br s	$\text{B}(\text{OH})_2$

Mass Spectrometry (MS): Confirming Molecular Integrity

Mass spectrometry provides the molecular weight of the compound, offering orthogonal confirmation of its identity. However, boronic acids present unique analytical challenges.

Expertise in Practice: Overcoming Analytical Hurdles

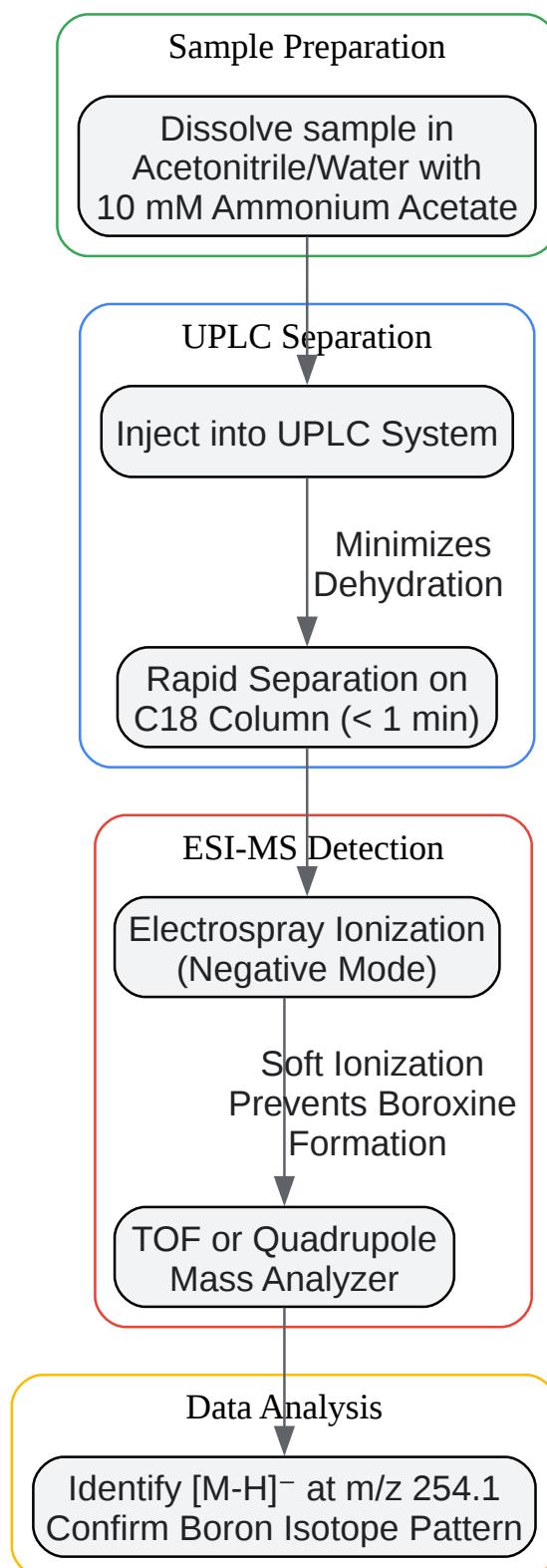
The primary challenge in the MS analysis of boronic acids is their propensity to undergo thermally induced dehydration to form cyclic trimers known as boroxines.[13][14] This can lead to complex and misleading spectra, with a dominant ion corresponding to the trimer rather than the desired monomer.

Causality-Driven Solution: To mitigate this, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is the preferred method.[15][16] The rapid analysis time minimizes on-column degradation, and the soft ionization of ESI prevents thermal decomposition in the source.[16] Analysis in negative ion mode is often superior, as the acidic boronic acid readily forms a stable $[\text{M}-\text{H}]^-$ anion.[16][17]

Predicted Mass Spectrum (UPLC-ESI-Negative Mode)

- Parent Ion $[M-H]^-$: The most intense peak is expected at m/z 254.1, corresponding to the deprotonated molecule.
- Isotopic Pattern: A characteristic isotopic signature for boron will be observed. Boron has two stable isotopes, ^{10}B (19.9%) and ^{11}B (80.1%). The $[M-H]^-$ peak will be accompanied by a smaller peak at m/z 253.1, with an intensity ratio of approximately 1:4, providing definitive evidence for the presence of a single boron atom.

Diagram: Analytical Workflow for Boronic Acid MS



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Caption: UPLC-ESI-MS workflow for **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid**.

Protocol: UPLC-ESI-MS Analysis

- Sample Preparation: Prepare a 1 μ g/mL solution of the compound in a 1:1 mixture of acetonitrile and 10 mM aqueous ammonium acetate.[15]
- Chromatography: Use a short C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm). Employ a fast gradient with mobile phases of 10 mM ammonium acetate in water (A) and acetonitrile (B).
- MS Detection: Set the mass spectrometer to negative ion ESI mode. Scan a mass range of m/z 50-500.
- Data Analysis: Extract the ion chromatogram for m/z 254.1. Examine the mass spectrum for the parent ion and its corresponding ^{10}B isotope peak at m/z 253.1.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule.

Theoretical Interpretation of Key Vibrational Modes

The IR spectrum is a superposition of the characteristic vibrations of the sulfonamide, boronic acid, and pyrrolidine moieties.

- Sulfonyl Group (SO_2): This group gives rise to two of the most intense and characteristic bands in the spectrum. The asymmetric stretching vibration ($\nu_{\text{as}} \text{ SO}_2$) appears at a higher frequency than the symmetric stretch ($\nu_{\text{s}} \text{ SO}_2$).[18]
- Boronic Acid Group ($\text{B}(\text{OH})_2$): This group is characterized by a very broad O-H stretching band due to extensive hydrogen bonding. The B-O stretching vibration is also a key diagnostic peak.[19]
- Sulfonamide S-N Bond: The stretching of the sulfur-nitrogen bond provides another useful diagnostic peak.[18]

- Pyrrolidine C-H Bonds: Aliphatic C-H stretching vibrations will be present just below 3000 cm^{-1} .

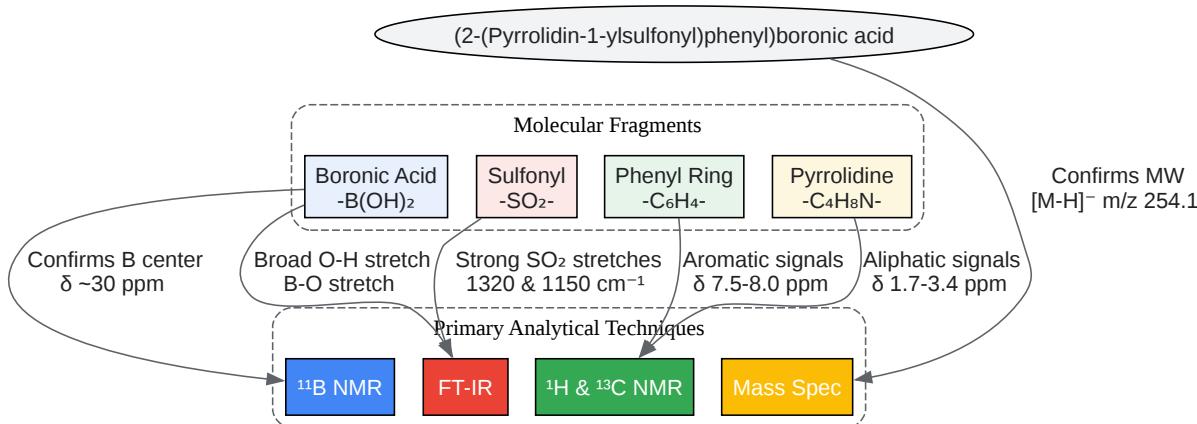
Table 2: Summary of Predicted FT-IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment	Reference
3200 - 3600	Broad, Strong	O-H stretch (H-bonded)	[19]
2850 - 2980	Medium	C-H stretch (aliphatic)	[20]
~1600, ~1475	Medium-Weak	C=C stretch (aromatic)	[18]
1350 - 1370	Strong	B-O stretch	[19]
1310 - 1330	Strong	SO_2 asymmetric stretch	[18]
1140 - 1160	Strong	SO_2 symmetric stretch	[18]
895 - 915	Medium	S-N stretch	[18]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
- Record a background spectrum of the empty ATR stage.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Collect the sample spectrum over the range of 4000-600 cm^{-1} , co-adding at least 16 scans to improve the signal-to-noise ratio.
- Process the data by performing an ATR correction and baseline correction.

Diagram: Spectroscopic Characterization Map



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Caption: Key molecular fragments and their primary spectroscopic signatures.

Conclusion

The structural verification of **(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid** requires a multi-technique spectroscopic approach. 1H and ^{13}C NMR define the organic framework, while ^{11}B NMR provides unequivocal confirmation of the boronic acid moiety. Mass spectrometry, when performed under optimized UPLC-ESI conditions to prevent boroxine formation, validates the molecular weight and elemental composition. Finally, FT-IR spectroscopy offers a rapid and reliable method for confirming the presence of the critical sulfonyl and boronic acid functional groups. By following the protocols and interpretive guidelines detailed in this document, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this important synthetic intermediate.

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